molecular formula C10H22Cl2N2O2 B11796067 N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride

N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride

Cat. No.: B11796067
M. Wt: 273.20 g/mol
InChI Key: AVDODKOOOSAZCH-UHFFFAOYSA-N
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Description

N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is a chemical compound that features a unique structure with two tetrahydropyran rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride typically involves the reaction of tetrahydropyran derivatives with appropriate amines under controlled conditions. One common method involves the hydrogenation of dihydropyran using catalysts such as Raney nickel . The reaction conditions often include specific temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogenation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Cerium ammonium nitrate in an aqueous medium.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Various nucleophiles or electrophiles under controlled temperatures and solvents.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydropyran derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.

Mechanism of Action

The mechanism of action of N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(Tetrahydro-2H-pyran-4-yl)tetrahydro-2H-pyran-3,4-diamine dihydrochloride is unique due to its dual tetrahydropyran rings, which confer specific chemical properties and reactivity

Properties

Molecular Formula

C10H22Cl2N2O2

Molecular Weight

273.20 g/mol

IUPAC Name

4-N-(oxan-4-yl)oxane-3,4-diamine;dihydrochloride

InChI

InChI=1S/C10H20N2O2.2ClH/c11-9-7-14-6-3-10(9)12-8-1-4-13-5-2-8;;/h8-10,12H,1-7,11H2;2*1H

InChI Key

AVDODKOOOSAZCH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1NC2CCOCC2N.Cl.Cl

Origin of Product

United States

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